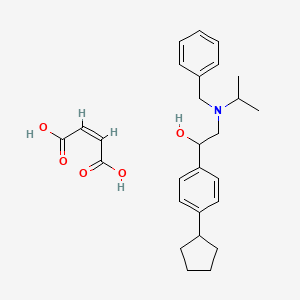
Benzenemethanol, 4-cyclopentyl-alpha-(((1-methylethyl)(phenylmethyl)amino)methyl)-, (Z)-2-butenedioate, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-cyclopentyl-alpha-(((1-methylethyl)(phenylmethyl)amino)methyl)-, (Z)-2-butenedioate, hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenemethanol core with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-cyclopentyl-alpha-(((1-methylethyl)(phenylmethyl)amino)methyl)-, (Z)-2-butenedioate, hydrate typically involves multiple steps, including:
Formation of the Benzenemethanol Core: This can be achieved through the reduction of benzaldehyde using a reducing agent such as sodium borohydride.
Introduction of the Cyclopentyl Group: This step may involve a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent.
Formation of the (Z)-2-Butenedioate Ester: This step involves the esterification of the benzenemethanol derivative with (Z)-2-butenedioic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-cyclopentyl-alpha-(((1-methylethyl)(phenylmethyl)amino)methyl)-, (Z)-2-butenedioate, hydrate can undergo various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Simpler alcohols, amines.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-cyclopentyl-alpha-(((1-methylethyl)(phenylmethyl)amino)methyl)-, (Z)-2-butenedioate, hydrate involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol Derivatives: Compounds with similar benzenemethanol cores but different functional groups.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups attached to different cores.
Amino Alcohols: Compounds with both amino and alcohol functional groups.
Properties
CAS No. |
85689-98-1 |
|---|---|
Molecular Formula |
C27H35NO5 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[benzyl(propan-2-yl)amino]-1-(4-cyclopentylphenyl)ethanol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H31NO.C4H4O4/c1-18(2)24(16-19-8-4-3-5-9-19)17-23(25)22-14-12-21(13-15-22)20-10-6-7-11-20;5-3(6)1-2-4(7)8/h3-5,8-9,12-15,18,20,23,25H,6-7,10-11,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZVWUFJHQIKZJCG-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


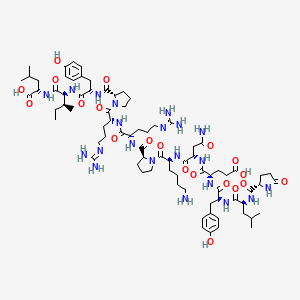
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)

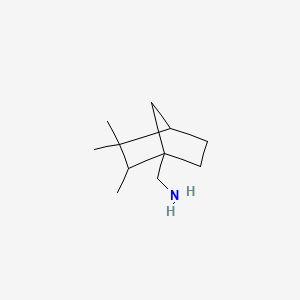

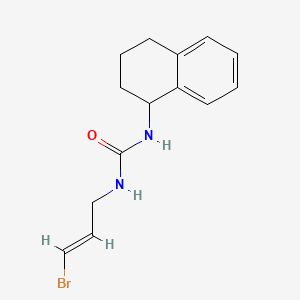



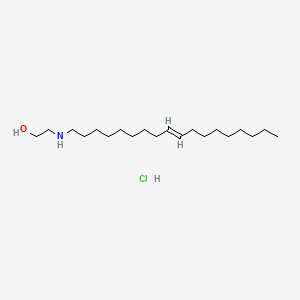

![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)


